molecular formula C8H7NO3 B1355079 Methyl 2-(cyanomethyl)furan-3-carboxylate CAS No. 59760-33-7

Methyl 2-(cyanomethyl)furan-3-carboxylate

Cat. No. B1355079
CAS RN: 59760-33-7
M. Wt: 165.15 g/mol
InChI Key: KZOKNSQQKHSYLE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 2-(cyanomethyl)furan-3-carboxylate” can be represented by the InChI code: 1S/C8H7NO3/c1-11-8(10)7-6(2-4-9)3-5-12-7/h3,5H,2H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 2-(cyanomethyl)furan-3-carboxylate” is a powder with a molecular weight of 165.15 .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-(cyanomethyl)furan-3-carboxylate is a compound that has been studied for its potential in various synthetic chemical processes. One notable application is its use in the one-pot synthesis of fluorine-containing 3-cyano-2-methyl-benzo[b]furans through microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions (Ramarao et al., 2004). This process highlights the compound's utility in creating fluorine-substituted derivatives, which are of interest in pharmaceutical and materials science due to fluorine's unique properties.

Biological Activity Studies

While specific studies on Methyl 2-(cyanomethyl)furan-3-carboxylate's biological activities are limited, related furan derivatives have been explored for their biological activities. For instance, Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines and antibacterial properties (Phutdhawong et al., 2019). Such studies suggest the potential of furan derivatives, including Methyl 2-(cyanomethyl)furan-3-carboxylate, in medicinal chemistry and drug discovery.

Methodological Advancements

Transition-metal-free synthesis methods have been developed for 2-substituted methyl benzo[b]furan-3-carboxylates, demonstrating the potential for efficient and cost-effective synthetic pathways for compounds related to Methyl 2-(cyanomethyl)furan-3-carboxylate (Kang et al., 2015). These methodologies offer new avenues for synthesizing complex molecules without the need for expensive and potentially toxic transition metal catalysts.

Optical Resolution and Chiral Synthesis

Optical isomers of related compounds like methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate have been prepared, showcasing the potential for chiral synthesis and optical resolution in the context of furan derivatives (Yodo et al., 1988). This aspect is crucial in pharmaceutical applications where the chirality of a compound can significantly affect its biological activity.

properties

IUPAC Name

methyl 2-(cyanomethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-11-8(10)6-3-5-12-7(6)2-4-9/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOKNSQQKHSYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514957
Record name Methyl 2-(cyanomethyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(cyanomethyl)furan-3-carboxylate

CAS RN

59760-33-7
Record name Methyl 2-(cyanomethyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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